molecular formula C11H16N5O4P B15171836 ({2-[4-(Cyclopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid CAS No. 1086386-65-3

({2-[4-(Cyclopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid

Cat. No.: B15171836
CAS No.: 1086386-65-3
M. Wt: 313.25 g/mol
InChI Key: CGRSMIGIZXGEPX-UHFFFAOYSA-N
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Description

({2-[4-(Cyclopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({2-[4-(Cyclopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid typically involves multiple steps, starting from readily available precursors One common route involves the condensation of a cyclopropylamine derivative with a pyrazolo[3,4-d]pyrimidine intermediateThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical-grade compounds .

Chemical Reactions Analysis

Types of Reactions

({2-[4-(Cyclopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions could introduce new functional groups, potentially enhancing the compound’s biological activity .

Scientific Research Applications

({2-[4-(Cyclopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ({2-[4-(Cyclopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cell growth and proliferation. This makes it a promising candidate for cancer therapy, as it can selectively target tumor cells while sparing normal cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

({2-[4-(Cyclopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its ability to inhibit specific kinases with high selectivity makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

1086386-65-3

Molecular Formula

C11H16N5O4P

Molecular Weight

313.25 g/mol

IUPAC Name

2-[4-(cyclopropylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethoxymethylphosphonic acid

InChI

InChI=1S/C11H16N5O4P/c17-21(18,19)7-20-4-3-16-11-9(5-14-16)10(12-6-13-11)15-8-1-2-8/h5-6,8H,1-4,7H2,(H,12,13,15)(H2,17,18,19)

InChI Key

CGRSMIGIZXGEPX-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C3C=NN(C3=NC=N2)CCOCP(=O)(O)O

Origin of Product

United States

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